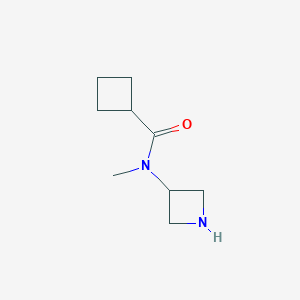

N-(azetidin-3-yl)-N-methylcyclobutanecarboxamide

Description

Properties

IUPAC Name |

N-(azetidin-3-yl)-N-methylcyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-11(8-5-10-6-8)9(12)7-3-2-4-7/h7-8,10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMAKMFNGEIEDJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CNC1)C(=O)C2CCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc-Protected Intermediate Synthesis

The synthesis often begins with the preparation of a tert-butoxycarbonyl (Boc)-protected azetidin-3-amine intermediate.

Procedure :

-

Starting Material : 3-Aminoazetidine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base (e.g., triethylamine) to yield tert-butyl (azetidin-3-yl)carbamate.

-

Methylation : The Boc-protected amine undergoes N-methylation using methyl iodide (CH₃I) and a strong base (e.g., sodium hydride) in tetrahydrofuran (THF).

Reaction Conditions :

Cyclobutanecarboxylic Acid Activation and Amide Coupling

The cyclobutanecarboxylic acid moiety is activated for coupling with the protected azetidine amine.

Procedure :

-

Activation : Cyclobutanecarboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂) or to a mixed anhydride with ethyl chloroformate.

-

Coupling : The activated acid reacts with N-methyl-Boc-azetidin-3-amine in the presence of a coupling agent (e.g., HATU, EDC) and a base (e.g., DIPEA) in DMF or THF.

Reaction Conditions :

Deprotection of Boc Group

The final step involves removing the Boc protecting group to yield the free amine.

Procedure :

-

Acidic Deprotection : The Boc-protected intermediate is treated with hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in DCM.

Reaction Conditions :

Alternative Methods

Reductive Amination

An alternative route employs reductive amination between cyclobutanecarboxaldehyde and N-methylazetidin-3-amine.

Procedure :

-

Imine Formation : Cyclobutanecarboxaldehyde reacts with N-methylazetidin-3-amine in methanol.

-

Reduction : Sodium cyanoborohydride (NaBH₃CN) is added to reduce the imine intermediate.

Reaction Conditions :

Strain-Release Synthesis

Azetidine rings can be synthesized via strain-release reactions using 1-azabicyclo[1.1.0]butane.

Procedure :

-

Ring Opening : 1-Azabicyclo[1.1.0]butane reacts with methyl iodide under basic conditions to form N-methylazetidine.

-

Coupling : The resulting azetidine is coupled with cyclobutanecarbonyl chloride.

Reaction Conditions :

Purification and Characterization

Final purification is typically achieved via column chromatography (silica gel, eluent: ethyl acetate/hexanes) or recrystallization from ethanol/water. Purity is confirmed by HPLC (>98%), and structural validation is performed using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

Summary of Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Boc-Protected Route | Boc protection, coupling, deprotection | High yields, scalability | Multi-step, requires acidic conditions |

| Reductive Amination | One-pot synthesis | Simplicity | Moderate yields |

| Strain-Release | Rapid azetidine formation | Novel approach | Lower yields, specialized reagents |

Chemical Reactions Analysis

Reaction Types and Mechanisms

N-(azetidin-3-yl)-N-methylcyclobutanecarboxamide exhibits reactivity driven by its azetidine ring and carboxamide functional groups. While direct experimental data for this specific compound is limited, insights can be drawn from analogous azetidine derivatives and carboxamide-containing compounds.

1.1 Azetidine Ring Reactivity

The azetidine ring (a four-membered nitrogen-containing heterocycle) undergoes:

-

Ring-opening reactions : Azetidines are susceptible to nucleophilic attack under acidic or basic conditions. For example, concentrated hydrochloric acid can induce ring-opening when heated .

-

Nucleophilic substitution : The azetidine nitrogen can act as a leaving group in substitution reactions, particularly when activated by electron-withdrawing groups .

-

Oxidation : Azetidine derivatives may undergo oxidation to form lactams (azetidinones) under catalytic conditions (e.g., gold-catalyzed oxidative cyclization) .

1.2 Carboxamide Group Reactivity

The carboxamide group typically participates in:

-

Hydrolysis : Conversion to carboxylic acids under acidic or basic conditions.

-

Amide bond cleavage : Reactions with strong nucleophiles or electrophiles.

-

Reduction : Potential reduction to amines using reagents like lithium aluminum hydride .

Common Reagents and Conditions

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

N-(azetidin-3-yl)-N-methylcyclobutanecarboxamide is being investigated for its potential as a therapeutic agent due to its structural characteristics that allow interaction with biological targets. Its unique azetidine and cyclobutane moieties can mimic natural substrates, which facilitates binding to active sites on enzymes and receptors.

- Mechanism of Action : The compound's mechanism involves modulating enzymatic pathways through interactions with specific molecular targets. This can lead to either the inhibition or activation of various physiological processes, making it a candidate for treating diseases linked to enzyme dysregulation.

JAK Inhibition

Research indicates that derivatives of this compound can function as Janus kinase (JAK) inhibitors. JAKs are critical in signaling pathways associated with inflammatory and autoimmune diseases, as well as cancer. By inhibiting these kinases, the compound may help in managing conditions such as rheumatoid arthritis and certain cancers .

Materials Science

Polymer Development

The compound is also being explored for its potential in materials science, particularly in the synthesis of novel polymers and resins. Its unique structure could impart specific properties to materials, enhancing their performance in various applications such as coatings, adhesives, and composites.

- Research Findings : Studies have shown that incorporating azetidine derivatives into polymer matrices can improve mechanical strength and thermal stability, making them suitable for advanced engineering applications.

Biological Studies

Enzyme Interaction Studies

This compound is utilized in biological research to study its interactions with enzymes and receptors. These studies are crucial for understanding the pharmacodynamics of the compound and its potential therapeutic effects.

- Case Study Example : In vitro assays have demonstrated that this compound can selectively inhibit certain enzymes involved in metabolic pathways, suggesting its utility in developing targeted therapies for metabolic disorders .

Table 1: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Development of JAK inhibitors for treating inflammatory diseases and cancer | Targeted therapy with fewer side effects |

| Materials Science | Synthesis of new polymers and resins | Enhanced mechanical properties and thermal stability |

| Biological Studies | Investigation of enzyme interactions | Improved understanding of metabolic pathways |

Table 2: JAK Inhibition Research Findings

Mechanism of Action

The mechanism of action of N-(azetidin-3-yl)-N-methylcyclobutanecarboxamide involves its interaction with specific molecular targets in biological systems. The azetidine ring can mimic the structure of natural amino acids, allowing the compound to bind to enzymes and receptors. This binding can modulate the activity of these proteins, leading to various biological effects. The cyclobutane ring adds rigidity to the molecule, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Structural Differentiation

- Cyclobutane vs. Benzene Core : The cyclobutane ring in this compound introduces significant ring strain (~110 kJ/mol), which may enhance reactivity compared to the aromatic benzene core in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide. Strain energy could influence binding affinity in biological targets or catalytic interactions .

- Azetidine vs. These differences may affect solubility and metabolic stability.

- Carboxamide vs. Cyano Group: The carboxamide group in the target compound is polar and hydrogen-bond-capable, contrasting with the electron-withdrawing cyano group in 2-cyano-N-[(methylamino)carbonyl]acetamide.

Biological Activity

N-(azetidin-3-yl)-N-methylcyclobutanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

This compound features an azetidine ring, which is known for its ability to mimic natural substrates. This structural characteristic allows the compound to interact with various biological targets, including enzymes and receptors, influencing their activity.

The mechanism of action for this compound involves:

- Binding to Active Sites : The azetidine ring can mimic natural substrates, facilitating binding to active sites on enzymes or receptors.

- Modulation of Biological Activity : This binding can lead to either the inhibition or activation of enzymatic pathways, thereby affecting physiological processes such as cell growth, survival, and differentiation .

Biological Activity

Research has demonstrated that this compound exhibits various biological activities:

-

Anticancer Potential :

- Studies have shown that compounds similar to this compound can inhibit signaling pathways associated with cancer cell proliferation. For instance, azetidine derivatives have been investigated as inhibitors of the STAT3 pathway, which is often constitutively active in tumors .

- In vitro studies indicated that certain analogues displayed sub-micromolar potency against human breast cancer cell lines (MDA-MB-231 and MDA-MB-468), although their cellular activity was limited by poor membrane permeability due to polar functional groups .

- JAK Inhibition :

- Enzyme Interaction :

1. Antitumor Activity

A study focusing on azetidine-based compounds optimized for STAT3 inhibition revealed that certain derivatives exhibited significant anticancer properties. The most active compounds demonstrated IC50 values around 0.77 μM against STAT3 DNA-binding activity while also showing notable efficacy against cancer cell lines at concentrations between 2–4 μM .

2. JAK Inhibitor Development

Another research initiative explored the synthesis of azetidine derivatives as JAK inhibitors. These compounds were tested in vitro for their ability to inhibit JAK-associated pathways involved in inflammatory responses. The results indicated promising therapeutic profiles, suggesting their potential use in treating conditions such as rheumatoid arthritis and other autoimmune disorders .

Research Applications

The unique properties of this compound make it suitable for various research applications:

- Medicinal Chemistry : As a lead compound in drug development, particularly for targeting specific diseases like cancer and autoimmune disorders.

- Biological Studies : To investigate the interactions between azetidine-containing compounds and biological macromolecules.

- Materials Science : Exploring its potential in creating new materials with specific properties due to its unique chemical structure.

Q & A

Q. What analytical methods validate purity when HPLC results conflict with bioassay outcomes?

- Methodological Answer :

- Orthogonal Techniques : Combine HPLC, capillary electrophoresis (CE), and -NMR to assess purity.

- Spiking Experiments : Introduce known impurities to confirm detection limits.

- Bioassay Controls : Include reference standards with established activity to calibrate assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.